molecular formula C13H11NO2S B1630327 Benzenesulfonamide, N-(phenylmethylene)- CAS No. 13909-34-7

Benzenesulfonamide, N-(phenylmethylene)-

Cat. No. B1630327
CAS RN: 13909-34-7
M. Wt: 245.3 g/mol
InChI Key: MPNRJEPBAYEQBY-UHFFFAOYSA-N
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Patent
US07262315B2

Procedure details

In a 5 mL flask opened to the air, to a clear solution of N-benzylidenebenzene sulfonamide (100 mg, 0.408 mmol) in benzene (0.4 mL) was added dimethylphenylsilane (125 μL, 0.816 mmol). The flask was placed in a 60° C. bath and iodo[bis(triphenylphosphine)] oxorhenium(V) (18 mg, 0.021 mmol) was added. The resulting brown solution was heated at 60° C. for 2 hours. To the reaction mixture was added methanol (0.4 mL) followed by trifluoroacetic acid (35 μL), and heating continued for an additional 2 h. The crude reaction mixture was directly applied to a SiO2 column and chromatographed eluting with 1:1 hexanes:diethyl ether to afford N-phenylsulfonylbenzylamine (87 mg, 86% yield) as a slightly yellow solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
125 μL
Type
reactant
Reaction Step Two
[Compound]
Name
iodo[bis(triphenylphosphine)] oxorhenium(V)
Quantity
18 mg
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Four
Quantity
35 μL
Type
reactant
Reaction Step Five
[Compound]
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1](=[N:8][S:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[SiH](C)C1C=CC=CC=1.CO.FC(F)(F)C(O)=O>C1C=CC=CC=1.C(OCC)C>[C:12]1([S:9]([NH:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)(=[O:11])=[O:10])[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=NS(=O)(=O)C1=CC=CC=C1
Name
Quantity
0.4 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
125 μL
Type
reactant
Smiles
C[SiH](C1=CC=CC=C1)C
Step Three
Name
iodo[bis(triphenylphosphine)] oxorhenium(V)
Quantity
18 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0.4 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
35 μL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Six
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
eluting with 1:1 hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 87 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.